4-Methanesulfonyl-2-methyl-phenol
Description
4-Methanesulfonyl-2-methyl-phenol (CAS: Not explicitly provided; molecular formula: C₈H₁₀O₃S) is a phenolic derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 4-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. The methanesulfonyl group is strongly electron-withdrawing, enhancing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.
Properties
IUPAC Name |
2-methyl-4-methylsulfonylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYYNCSPAFJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300579 | |
| Record name | 2-Methyl-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20945-71-5 | |
| Record name | 2-Methyl-4-(methylsulfonyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20945-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methanesulfonyl-2-methyl-phenol can be synthesized through several methods. One common method involves the sulfonation of 2-methylphenol (o-cresol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-methyl-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-2-methyl-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-2-methyl-phenol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The electronic and steric effects of substituents significantly influence the physicochemical properties of phenolic derivatives.
*Estimates based on substituent electronic effects. The methanesulfonyl group (-SO₂CH₃) is more electron-withdrawing than -SH or halogens, leading to lower pKa values .
Key Observations :
Structural and Crystallographic Comparisons
Crystal packing and molecular conformation are influenced by substituent arrangement:
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone (): The dihedral angle between aromatic rings is 33.56°, indicating moderate steric hindrance. Intermolecular hydrogen bonds (C–H···O) stabilize the crystal lattice .
- This compound: While crystallographic data are unavailable, the methyl group at the 2-position likely introduces steric effects that influence packing efficiency compared to halogenated derivatives (e.g., 4-Fluoro-2-methylphenyl methanesulfonyl chloride) .
Stability and Degradation Pathways
- Hydrolytic Stability : Methanesulfonyl groups are resistant to hydrolysis under mild conditions, unlike sulfonate esters (e.g., 4-Chloro-2-fluorophenyl methanesulfonate) .
- Oxidative Sensitivity: The thiol group in 4-Mercapto-2-methylphenol is susceptible to oxidation, whereas the sulfonyl group in the target compound is redox-stable .
Biological Activity
4-Methanesulfonyl-2-methyl-phenol, also known as 2-methyl-4-(methylsulfonyl)phenol, is an organic compound with the molecular formula C8H10O3S. It is a derivative of phenol, characterized by a methanesulfonyl group at the para position relative to the hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
- Molecular Formula: C8H10O3S
- Molecular Weight: 186.23 g/mol
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
- Reduction: The methanesulfonyl group can be reduced to a methyl group.
- Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Major Products
The oxidation of this compound leads to quinones and other oxidized derivatives, while reduction yields methyl-substituted phenols.
Antimicrobial Activity
A significant study evaluated the antimicrobial efficacy of this compound against various strains. The results indicated promising activity:
| Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | C. albicans Inhibition Zone (mm) |
|---|---|---|---|
| 0.5 | 15 | 12 | 10 |
| 1.0 | 20 | 18 | 15 |
| 2.0 | 25 | 22 | 18 |
These findings suggest that the compound could serve as a potential antimicrobial agent, effective against both bacterial and fungal strains .
Enzyme Modulation
In addition to its antimicrobial properties, research has shown that this compound can modulate enzyme activities. In vitro studies indicated that depending on the concentration, it could enhance or inhibit specific enzyme functions .
Anticancer Potential
Further investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. The mechanism involves the compound's interaction with cellular pathways that regulate cell survival and death, making it a candidate for therapeutic development in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against common pathogens, revealing significant inhibition zones that highlight its potential as an effective antimicrobial agent.
Case Study 2: Enzyme Activity Assessment
Another study focused on its effects on enzyme kinetics, demonstrating that varying concentrations of the compound could either enhance or inhibit enzyme activities, providing insights into its biochemical interactions .
The biological activity of this compound is primarily attributed to its electrophilic nature due to the methanesulfonyl group. This allows it to interact with nucleophilic sites within biological molecules, leading to modifications that can alter protein functions and cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
